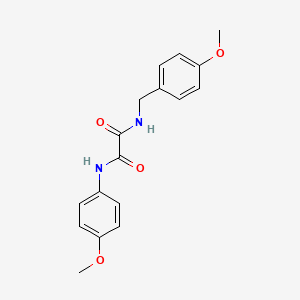

N-(4-methoxybenzyl)-N'-(4-methoxyphenyl)ethanediamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

There seems to be some confusion regarding the compound “N-(4-methoxybenzyl)-N’-(4-methoxyphenyl)ethanediamide”. The search results returned a different compound "(E)-2-Methyl-4-[benzoyl(4-methoxybenzyl)amino]-5-phenyl-2-pentenoic acid ethyl ester" . It’s possible that there might be a mistake in the compound name or it’s not widely studied .

科学的研究の応用

Amidine Protection for Solution Phase Library Synthesis

The use of 4-methoxybenzyl-4-nitrophenylcarbonate demonstrates its application in the N-protection of amidinonaphthol, facilitating the multiparallel solution phase synthesis of substituted benzamidines. This process benefits from the easy introduction of the 4-methoxybenzyloxycarbonyl group and mild deprotection conditions (Bailey et al., 1999).

Analytical Toxicology and Identification

In analytical toxicology, the identification and quantification of substances similar to N-(4-methoxybenzyl)-N'-(4-methoxyphenyl)ethanediamide have been explored. For example, high-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS) methods have been developed for the detection of 25B-NBOMe in severe intoxication cases, illustrating the compound's role in forensic and toxicological studies (Poklis et al., 2014).

Photocatalytic Oxidation

The compound's derivatives, such as 4-methoxybenzyl alcohol, have been used in studies on photocatalytic oxidation, transforming them into corresponding aldehydes with high conversion and selectivity. This process, facilitated by titanium dioxide under oxygen atmosphere, highlights the compound's utility in chemical synthesis and environmental applications (Higashimoto et al., 2009).

Corrosion Inhibition

Ethylenediamine derivatives, including those related to N-(4-methoxybenzyl)-N'-(4-methoxyphenyl)ethanediamide, have been investigated as corrosion inhibitors for zinc in sulfuric acid. These studies provide insights into the mechanisms of corrosion protection and the efficiency of such inhibitors under various conditions (Agrawal et al., 2004).

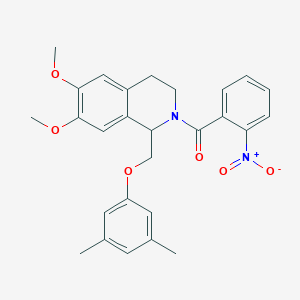

特性

IUPAC Name |

N'-(4-methoxyphenyl)-N-[(4-methoxyphenyl)methyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O4/c1-22-14-7-3-12(4-8-14)11-18-16(20)17(21)19-13-5-9-15(23-2)10-6-13/h3-10H,11H2,1-2H3,(H,18,20)(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDLCZAMKDHLIKN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNC(=O)C(=O)NC2=CC=C(C=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-methoxybenzyl)-N'-(4-methoxyphenyl)ethanediamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-N'-[3-(2-oxopiperidin-1-yl)phenyl]oxamide](/img/structure/B2984629.png)

![3-(3-Chlorophenyl)-6-({[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine](/img/structure/B2984631.png)

![(E)-N-(6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide](/img/structure/B2984633.png)

![4-chloro-2-{(E)-[(2-chloro-4-methylphenyl)imino]methyl}phenol](/img/structure/B2984637.png)

![(E)-N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide](/img/structure/B2984640.png)

![4-(2-ethylbutanoyl)-N-[3-(trifluoromethyl)benzyl]-1H-pyrrole-2-carboxamide](/img/structure/B2984643.png)

![[1-(2-Methoxyethyl)pyrrolidin-2-yl]methanol](/img/structure/B2984646.png)